Silane, (1-ethynylbutyl)trimethyl-
Description
"Silane, (1-ethynylbutyl)trimethyl-" is a silicon-based organometallic compound characterized by a trimethylsilane group attached to a 1-ethynylbutyl chain. This structure combines the hydrophobicity and stability of the silane moiety with the reactivity of the ethynyl (alkyne) functional group. Such compounds are often utilized in cross-coupling reactions, surface modification, and polymer chemistry due to their ability to form covalent bonds with organic and inorganic substrates.
Properties
CAS No. |
74289-55-7 |
|---|---|
Molecular Formula |
C9H18Si |
Molecular Weight |
154.32 g/mol |
IUPAC Name |
hex-1-yn-3-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-6-8-9(7-2)10(3,4)5/h2,9H,6,8H2,1,3-5H3 |
InChI Key |
SPEVRZCAMFHENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-ethynylbutyl)trimethyl- typically involves the reaction of (1-ethynylbutyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, (1-ethynylbutyl)trimethyl- can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for recycling unreacted starting materials and by-products to improve efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-ethynylbutyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, converting carbonyl compounds to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds .
Scientific Research Applications
Silane, (1-ethynylbutyl)trimethyl- has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomaterials.
Industry: It is used in the production of silicone-based products, including sealants, adhesives, and coatings .
Mechanism of Action
The mechanism by which Silane, (1-ethynylbutyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. This property makes the compound useful in reactions that require the stabilization of carbocations or the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Silane, (1-ethynylbutyl)trimethyl-" with structurally or functionally related silanes and organometallic compounds:
Key Observations:
Reactivity : The ethynyl group in "Silane, (1-ethynylbutyl)trimethyl-" enables alkyne-specific reactions (e.g., Huisgen cycloaddition), while Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane combines alkyne and boronate reactivity for Suzuki-Miyaura coupling.
Stability: Trimethylsilane derivatives generally exhibit greater hydrolytic stability compared to triethoxy silanes, which hydrolyze readily to form silanol groups.
Applications : Unlike Silane-PEG-N3 , which is tailored for biomedical applications via azide-alkyne click chemistry, "Silane, (1-ethynylbutyl)trimethyl-" is more likely to serve in materials science or catalysis.
Toxicity : Lead-containing analogs like Trimethyl(naphthalen-1-yl)plumbane are restricted in industrial use due to Pb’s neurotoxicity, whereas silicon-based compounds are generally safer.
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